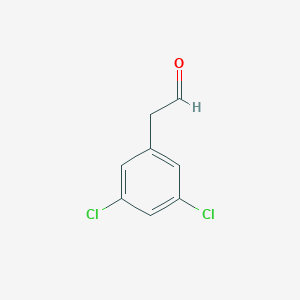
2-(3,5-二氯苯基)乙醛
描述
Synthesis Analysis
The synthesis of related aldehydes and their derivatives has been explored through various methods, including organocatalytic asymmetric reactions and reactions under basic conditions for the protection of carbonyl groups. For instance, the organocatalytic asymmetric cross-aldol reaction of chloroethoxy acetaldehyde with aromatic aldehydes affords anti-2-(2-chloroethoxy)-1-arylpropane-1,3-diols with excellent enantioselectivities, showcasing a method for synthesizing complex structures from simple aldehydes (Sawant et al., 2013). Moreover, acetals from aldehydes and ketones can be efficiently synthesized using bismuth triflate, presenting a versatile method relevant to our compound of interest (Leonard et al., 2002).
Molecular Structure Analysis
The molecular structure and properties of compounds similar to 2-(3,5-Dichlorophenyl)acetaldehyde have been extensively studied. For example, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed via IR and X-ray diffraction studies, providing insights into the geometric and electronic features of dichlorophenyl compounds (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving aldehydes, such as the formation of acetals under specific conditions, reveal the reactivity and potential applications of 2-(3,5-Dichlorophenyl)acetaldehyde. A study demonstrates the synthesis of acetals from aldehydes and ketones using trialkyl orthoformate and alcohols in the presence of bismuth triflate, highlighting a method that could be adapted for the synthesis of derivatives of our compound of interest (Leonard et al., 2002).
科学研究应用
羧酸的保护: 一种应用是作为保护羧酸的新型试剂。2-(2-氨基苯基)-乙醛二甲缩醛已被证明在碱性条件下提供稳定的酰胺,并且可以轻松再生 (Arai、Tokuyama、Linsell 和 Fukuyama,1998).
燃烧研究: 乙醛的燃烧产生多种物质,这对减少排放和环境影响具有影响 (Tao、Sun、Yang、Hansen、Moshammer 和 Law,2017).
致癌研究: 乙醛暴露与某些 DNA 加合物的水平升高有关,这促成了其潜在的致突变性和致癌性 (Garcia 等人,2011).
衍生物合成: 它用于以前未描述过的化学衍生物的多组分合成,例如 4-甲基取代的 5-硝基吡啶 (Turgunalieva 等人,2023).
光催化: 使用乙醛的 Pd/WO(3) 光催化剂在光照射下有效地将污染物(如甲苯)氧化为 CO2,显示出去除大气中二氧化碳的潜力 (Arai、Horiguchi、Yanagida、Gunji、Sugihara 和 Sayama,2008).
食品和饮料中的检测方法: 已经进行多项研究来测量食品和饮料中的乙醛含量,表明其在食品化学和安全中的重要性 (Jeong 等人,2015).
酒精发酵: 酒精发酵过程中乙醛的动力学受 SO2 水平和葡萄品种等多种因素的影响,这在葡萄酒行业中至关重要 (Jackowetz、Dierschke 和 Orduña,2011).
致癌中的分子机制: 乙醛介导的致癌作用,尤其是在鳞状上皮中,涉及复杂的分子机制,对于理解饮酒对上消化道癌症的影响至关重要 (Mizumoto 等人,2017).
属性
IUPAC Name |
2-(3,5-dichlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-3-6(1-2-11)4-8(10)5-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIYHGVIQIMBMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591671 | |
| Record name | (3,5-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109346-95-4 | |
| Record name | 3,5-Dichlorobenzeneacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109346-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







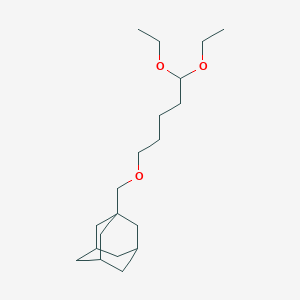

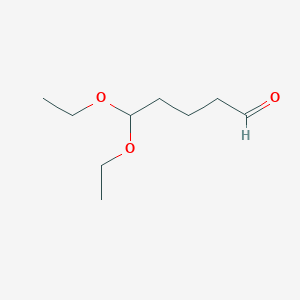
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)

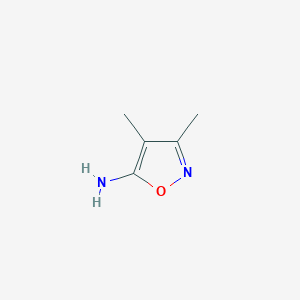
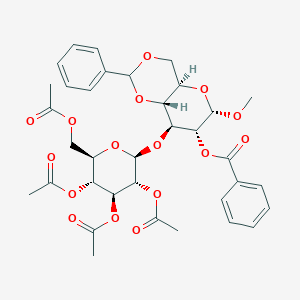
![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)
![Endo-N-(9-methyl-9-azabicyclo[3.3.1]non-3yl)-2-methyl-2H-indazole-3-carboamide](/img/structure/B17710.png)
